molecular formula C13H8BrIN2 B13690671 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B13690671
M. Wt: 399.02 g/mol
InChI Key: WSFRPDVLCGKOKJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both bromine and iodine substituents on an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-(4-bromophenyl)imidazo[1,2-a]pyridine with an appropriate iodinating reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

IUPAC Name

2-(4-bromophenyl)-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H

InChI Key

WSFRPDVLCGKOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Br

Origin of Product

United States

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